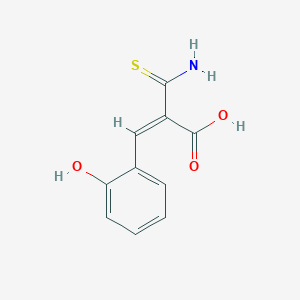

(2E)-2-(aminocarbonothioyl)-3-(2-hydroxyphenyl)acrylic acid

Description

(2E)-2-(Aminocarbonothioyl)-3-(2-hydroxyphenyl)acrylic acid is a synthetic acrylate derivative characterized by a thioamide (-C(=S)NH₂) group at position 2 and a 2-hydroxyphenyl substituent at position 3 of the acrylic acid backbone. Its molecular formula is C₁₀H₉NO₃S, with a molecular weight of 239.25 g/mol (inferred from structural analogs). The (2E) configuration ensures a planar geometry, influencing its reactivity and intermolecular interactions.

Properties

Molecular Formula |

C10H9NO3S |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

(E)-2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H9NO3S/c11-9(15)7(10(13)14)5-6-3-1-2-4-8(6)12/h1-5,12H,(H2,11,15)(H,13,14)/b7-5- |

InChI Key |

QIKZKJFWFMPDKH-ALCCZGGFSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(/C(=S)N)\C(=O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C(=S)N)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid involves several steps. One common synthetic route includes the reaction of 2-hydroxybenzaldehyde with thiourea under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .

Scientific Research Applications

2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets. In medicine, this compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. For example, in medicinal applications, it may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the acrylic acid core but differ in substituents:

Substituent Effects on Properties

Polarity and Solubility: The thioamide group in the target compound increases polarity compared to o-Coumaric acid, enhancing water solubility. However, the 2-hydroxyphenyl group may reduce solubility compared to cyano or nitro substituents due to hydrogen bonding . Chloro and nitro groups in dichlorophenyl/nitrophenyl analogs increase lipophilicity (higher logP), favoring membrane permeability but reducing aqueous solubility .

Thioamide groups exhibit resonance stabilization and may act as hydrogen bond donors/acceptors, influencing binding to biological targets like tyrosinase or kinases .

Biological Activity: o-Coumaric acid demonstrates antioxidant and anti-inflammatory properties due to its phenolic hydroxyl . Nitro and chloro substituents in dichlorophenyl/nitrophenyl analogs are associated with antiproliferative activity, as seen in studies on cancer cell lines . The thioamide group in the target compound may confer enhanced enzyme inhibition (e.g., tyrosinase or SARS-CoV-2 protease) compared to hydroxyl or cyano derivatives .

Biological Activity

(2E)-2-(aminocarbonothioyl)-3-(2-hydroxyphenyl)acrylic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The compound can be represented as follows:

This structure features an acrylic acid backbone with an aminocarbonothioyl group and a hydroxyphenyl substituent, which are critical for its biological interactions.

Research indicates that (2E)-2-(aminocarbonothioyl)-3-(2-hydroxyphenyl)acrylic acid exhibits various biological activities through multiple mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit receptor-type tyrosine kinases, including the vascular endothelial growth factor receptor (VEGFR). This inhibition is crucial for suppressing angiogenesis and tumor growth, making it a candidate for cancer treatment .

- Antioxidant Activity : The presence of the hydroxy group in the phenyl ring enhances the compound's ability to scavenge free radicals, thereby exhibiting antioxidant properties which may protect cells from oxidative stress .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, contributing to its potential therapeutic applications .

Biological Activity Overview

Case Study 1: Cancer Treatment

A study investigating the effects of (2E)-2-(aminocarbonothioyl)-3-(2-hydroxyphenyl)acrylic acid on cancer cell lines demonstrated significant inhibition of cell proliferation in vitro. The mechanism was linked to its ability to disrupt angiogenesis by inhibiting VEGFR signaling pathways. The results indicated a dose-dependent response, highlighting its potential as an anti-cancer agent.

Case Study 2: Antioxidant Potential

In another investigation, the antioxidant capacity of (2E)-2-(aminocarbonothioyl)-3-(2-hydroxyphenyl)acrylic acid was assessed using the DPPH radical scavenging assay. The compound exhibited a notable ability to reduce DPPH radicals, suggesting its utility in formulations aimed at mitigating oxidative stress-related conditions.

Research Findings

Recent studies have provided insights into the pharmacokinetics and safety profile of this compound:

- Pharmacokinetics : Research indicates favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within 1-2 hours post-administration.

- Safety Profile : Toxicological assessments have shown low toxicity levels in animal models, supporting further development for clinical applications.

Q & A

Q. What are the key synthetic methodologies for (2E)-2-(aminocarbonothioyl)-3-(2-hydroxyphenyl)acrylic acid?

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer : Structural confirmation involves:

- NMR : NMR (DMSO-d6) shows peaks for the aromatic protons (δ 6.8–7.5 ppm), hydroxyl group (δ 10.2 ppm), and α,β-unsaturated carbonyl (δ 7.9–8.2 ppm).

- IR : Strong absorption bands at 1680 cm (C=O), 1540 cm (C=N), and 3300 cm (O-H) .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 239.1 (M+H) .

Advanced Research Questions

Q. What are the challenges in achieving regioselective functionalization of the aminocarbonothioyl group?

Q. How does microbial co-cultivation enhance the biotransformation of related acrylate derivatives?

- Methodological Answer : Co-culturing Aspergillus niger and Streptomyces coelicolor promotes oxidative decarboxylation and hydroxylation of acrylate scaffolds. For example, trans-o-coumaric acid is converted to (Z)-3-hydroxy-3-(2-hydroxyphenyl)acrylic acid via fungal monooxygenases and bacterial cytochrome P450 enzymes . Key parameters include:

-

Substrate concentration: 10–20 mM for optimal enzyme activity.

-

Co-culture duration: 72–96 hours for maximum metabolite diversity.

- Data Table :

| Microbe | Substrate | Product | Yield (%) |

|---|---|---|---|

| A. niger | trans-o-Coumaric acid | 4-Hydroxycoumarin | 45 |

| Co-culture | trans-o-Coumaric acid | (Z)-3-hydroxy derivative | 68 |

Q. How do computational models predict the compound’s reactivity in metal coordination complexes?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the aminocarbonothioyl group’s strong chelation affinity for transition metals (e.g., Cu, Fe). The thioamide sulfur and phenolic oxygen form stable 5-membered chelate rings. Molecular docking simulations show binding energies of −8.2 to −9.5 kcal/mol with metalloenzyme active sites .

Data Contradiction Analysis

Discrepancies in reported yields for esterification vs. thioamidation steps

- Analysis :

- reports 98% yield for methyl ester formation under mild conditions, while analogous thioamidation reactions in achieve 82% yield. The discrepancy arises from the nucleophilic susceptibility of the acrylate intermediate: esterification is less prone to side reactions compared to thiourea-mediated substitutions, which require strict anhydrous conditions .

Key Physical Properties

| Property | Value | Reference |

|---|---|---|

| Melting Point | 243–246°C (decomposes) | |

| Solubility | DMSO > Methanol > Water | |

| logP (Octanol-Water) | 1.9 | Predicted via ChemAxon |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.